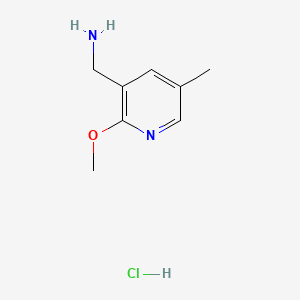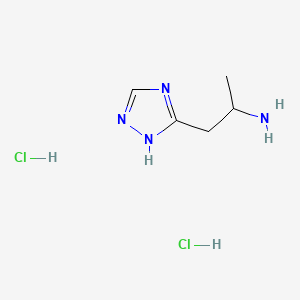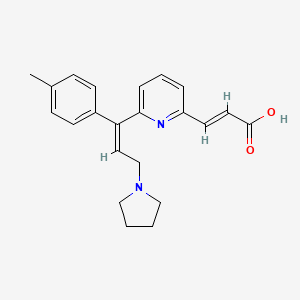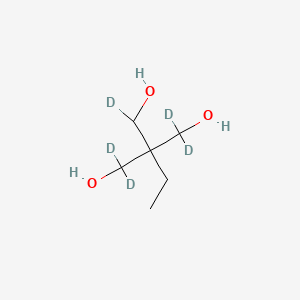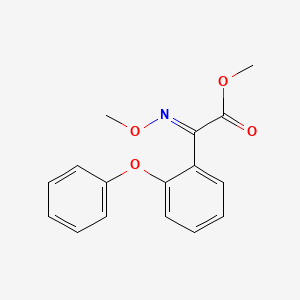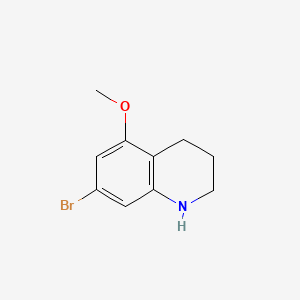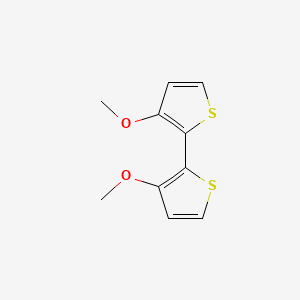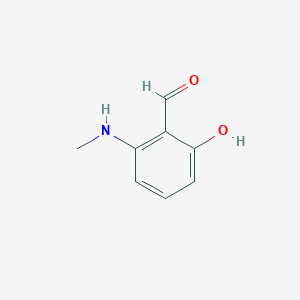![molecular formula C11H11NO2S B13447638 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of isoindole, a heterocyclic aromatic organic compound. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Thioether Formation: The introduction of the thioether group (methyl-d3-thio) into the molecule. This step often involves the use of thiol reagents and appropriate catalysts.
Cyclization: Formation of the isoindole ring through cyclization reactions. This step may require specific conditions such as high temperature and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindole ring.
Applications De Recherche Scientifique
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: The non-deuterated version of the compound.
2-[2-(Ethyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound with an ethyl group instead of a methyl group.
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: Another derivative with different substituents.
Uniqueness
The uniqueness of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione lies in its deuterium atoms, which can enhance the compound’s stability and alter its chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
228.32 g/mol |
Nom IUPAC |
2-[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO2S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3/i1D3,6D2,7D2 |
Clé InChI |
OHKAYWGJHFQHSW-DDROHRSCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC([2H])([2H])C([2H])([2H])N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CSCCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)

